molecular formula C21H25ClN4O3S B2807956 Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate CAS No. 898362-01-1

Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate

Cat. No.: B2807956
CAS No.: 898362-01-1
M. Wt: 448.97
InChI Key: PQINHNWEILYLBU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a piperidine core substituted with a carboxylate ester (ethyl group) at position 3 and a complex hybrid moiety at position 1. The hybrid consists of a 4-chlorophenyl group and a 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazole scaffold. The hydroxyl group at position 6 of the thiazolo-triazole may facilitate intermolecular hydrogen bonding, influencing crystallization behavior or target binding .

Properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-7-9-15(22)10-8-13)25-11-5-6-14(12-25)20(28)29-4-2/h7-10,14,17,27H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQINHNWEILYLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCC(C4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the chlorophenyl and piperidine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the thiazolo[3,2-b][1,2,4]triazole moiety can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Antimicrobial Properties

The compound exhibits significant antimicrobial activity due to the presence of the thiazole and triazole moieties. Research indicates that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Pharmacological Applications

Research has identified multiple pharmacological activities associated with compounds containing thiazole and triazole rings:

  • Antifungal : Effective against fungi like Candida albicans.
  • Antiviral : Potential against various viral infections.
  • Antitumor : Exhibits cytotoxic effects against certain cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

Structural FeatureImpact on Activity
Electron-donating groupsEnhance potency
Piperazine linkageEssential for target interaction
Chlorophenyl groupMay enhance lipophilicity

Study 1: Antimicrobial Testing

In a study conducted by Zvenihorodska et al., various derivatives of 1,2,4-triazoles were synthesized and tested. The findings indicated potent antimicrobial activity against both Gram-positive bacteria and fungi. The study emphasized the importance of structural modifications to enhance biological activity.

Study 2: Comprehensive Pharmacological Review

A review summarized the pharmacological profiles of 1,2,4-triazoles as antifungal and antibacterial agents. It was noted that specific modifications on the triazole ring significantly influenced activity levels. This provides insights into how structural variations in our compound could affect its efficacy.

Mechanism of Action

The mechanism of action of Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of thiazolo-triazole-piperidine/piperazine derivatives. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Aromatic Ring Heterocyclic Core Key Functional Groups Potential Implications
Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate (Target) 4-chlorophenyl Piperidine -OH (thiazolo-triazole), -COOEt Enhanced lipophilicity, H-bond donor
Ethyl 1-((2-fluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate 2-fluorophenyl Piperidine -OH, -COOEt Increased electronegativity, steric effects
Ethyl 4-((3-fluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)-1-piperazinecarboxylate 3-fluorophenyl Piperazine -OH, -COOEt, -N- in piperazine Improved solubility, conformational flexibility
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine 4-chlorophenyl Thiazolo-pyrimidine -COOEt, -OCH3, -CH3 Altered π-π stacking, redox activity

Aromatic Substitution Effects

  • 4-Chlorophenyl vs. However, fluorophenyl analogs may exhibit stronger dipole interactions due to fluorine’s electronegativity, influencing binding to targets like kinases or GPCRs .
  • Positional Isomerism : The 2-fluorophenyl analog introduces steric hindrance near the heterocyclic core, possibly reducing rotational freedom, whereas the 3-fluorophenyl derivative allows for more planar conformations.

Heterocyclic Core Variations

  • Piperidine vs. This may improve solubility in aqueous media (e.g., piperazine pKa ~9.8 vs. piperidine pKa ~11.3) but reduce cell permeability .
  • Thiazolo-Triazole vs. Thiazolo-Pyrimidine : The thiazolo-pyrimidine analog lacks the triazole ring’s dual nitrogen atoms, reducing hydrogen-bond acceptor sites. However, the pyrimidine’s conjugated system may enhance π-π stacking in crystal lattices or protein binding pockets .

Functional Group Modifications

  • Hydroxyl vs. Methoxy-Carbonyl: The hydroxyl group in the target compound and analogs serves as a hydrogen-bond donor, critical for interactions with polar residues in enzymes.

Research Findings and Implications

  • Crystallographic Behavior: While direct data for the target compound are unavailable, analogs like and likely exhibit similar crystallization patterns due to shared hydrogen-bond donors (-OH) and aromatic stacking. Tools like SHELX and ORTEP-3 are critical for resolving such complex heterocycles.
  • Biological Activity : Fluorophenyl and chlorophenyl analogs are hypothesized to target oxidative stress pathways, given the redox-active thiazolo-triazole core. Piperazine derivatives may favor extracellular targets due to higher solubility .

Biological Activity

Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate (CAS Number: 898344-73-5) is a complex organic compound notable for its potential biological activities. Its unique structure integrates various pharmacologically relevant moieties, which may confer significant therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H25ClN4O3SC_{21}H_{25}ClN_{4}O_{3}S, with a molecular weight of 449.0 g/mol. The compound features a piperidine ring substituted with a thiazolo-triazole moiety and a chlorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H25ClN4O3S
Molecular Weight449.0 g/mol
CAS Number898344-73-5

Anticancer Activity

Research has indicated that compounds containing the thiazolo-triazole framework exhibit promising anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that triazole derivatives were effective against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating significant potency . Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Neuropharmacological Effects

The piperidine moiety in this compound is associated with neuropharmacological effects. Compounds with piperidine structures have been studied for their roles as dopamine reuptake inhibitors. For example, related compounds have shown efficacy in treating addiction by modulating dopamine levels in the brain . Given its structural similarities to known dopamine reuptake inhibitors, this compound may exhibit similar neuroactive properties.

Antioxidant Activity

The antioxidant potential of thiazole and triazole derivatives has been well-documented. These compounds can scavenge free radicals and inhibit oxidative stress-related pathways, which are crucial in the development of various diseases including cancer and neurodegenerative disorders . While specific studies on this compound are scarce, its structural components suggest that it may possess antioxidant properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and cognitive function.
  • Interaction with Receptors : The piperidine structure may allow for interaction with neurotransmitter receptors (e.g., dopamine receptors), influencing neurotransmission and potentially providing therapeutic effects for neurodegenerative diseases or addiction.
  • Free Radical Scavenging : The presence of hydroxyl groups in the thiazole moiety may contribute to antioxidant activity by neutralizing free radicals.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of related compounds:

  • Cytotoxicity Studies : Research on triazole derivatives has indicated significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values as low as 6.2 μM against HCT-116 cells .
  • Neuropharmacological Investigations : Compounds structurally related to this compound have been evaluated for their effects on dopamine transporters and have shown promise in addiction treatment models .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the thiazolo-triazole core using hydrazine hydrate and diethyl oxalate under reflux in toluene, catalyzed by sodium hydride .
  • Step 2 : Coupling the core with a 4-chlorophenyl group via nucleophilic substitution, requiring precise pH control (pH 7–8) to avoid side reactions .
  • Step 3 : Piperidine-3-carboxylate integration through a Mannich-type reaction, optimized at 60–80°C in dimethylformamide (DMF) with triethylamine as a base . Key factors : Solvent choice (DMF enhances solubility), reaction time (12–24 hours for step 2), and catalyst selection (sodium hydride vs. milder bases) critically impact yield (reported 45–65%) and purity (>95% via HPLC) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., hydroxythiazole proton at δ 10.2 ppm; piperidine methylene at δ 2.8–3.2 ppm) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹; ester carbonyl at 1720 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • 4-Chlorophenyl vs. 3-Fluorophenyl : Substitution at the aryl ring alters lipophilicity and target binding. For example, 4-chloro derivatives show higher NLRP3 inflammasome inhibition (IC₅₀ = 1.2 μM) compared to 3-fluoro analogs (IC₅₀ = 2.8 μM) due to enhanced hydrophobic interactions .
  • Piperidine vs. Piperazine : Piperazine analogs exhibit improved solubility but reduced blood-brain barrier penetration, limiting neuroinflammatory applications . Methodological Insight : Systematic SAR studies require parallel synthesis of analogs with controlled variables (e.g., substituent position, steric bulk) followed by in vitro screening (e.g., cytokine release assays) .

Q. What computational strategies predict biological target interactions?

  • Molecular Docking : Used to simulate binding to targets like 14-α-demethylase (PDB: 3LD6). The thiazolo-triazole moiety forms hydrogen bonds with active-site residues (e.g., Tyr140), while the 4-chlorophenyl group engages in π-π stacking .
  • MD Simulations : Assess binding stability; simulations >50 ns reveal conformational shifts in the piperidine ring that affect binding affinity . Validation : Experimental IC₅₀ values correlate with docking scores (R² = 0.78 in one study), but false positives require cross-validation via mutagenesis assays .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in NLRP3 inhibition (IC₅₀ ranging 1.2–5.0 μM) arise from assay variability (e.g., ATP vs. caspase-1 readouts). Standardized protocols (e.g., LPS/ATP priming in THP-1 cells) reduce variability .
  • Data Triangulation : Combine orthogonal assays (e.g., Western blot for caspase-1 cleavage, ELISA for IL-1β) to confirm target engagement .

Q. What stability considerations are critical for handling and storage?

  • pH Sensitivity : Degrades rapidly at pH <3 (e.g., ester hydrolysis) or pH >10 (hydroxythiazole deprotonation). Store in neutral buffers (pH 6–8) at -20°C .
  • Light/Oxidation : The thiazole-triazole system is photosensitive; use amber vials and antioxidants (e.g., 0.1% BHT) in stock solutions .

Methodological Guidance Tables

Q. Table 1: Optimization of Key Reaction Steps

StepParameterOptimal RangeImpact on Yield
Thiazole formationTemperature80–100°CYield ↑ by 15% at 100°C vs. 60°C
Piperidine couplingSolventDMF > THFDMF improves solubility (yield 60% vs. 40% in THF)

Q. Table 2: Biological Assay Conditions

Assay TypeCell LineStimulusReadout
NLRP3 InhibitionTHP-1LPS + ATPCaspase-1 activity (fluorogenic substrate)
Antifungal ActivityC. albicansMIC via broth microdilution

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